N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine
Overview
Description
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that features an indole ring substituted with a chloro group at the 4-position and a glycine moiety attached via a propanoyl linker. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Propanoylation: The chlorinated indole is reacted with a propanoyl chloride in the presence of a base like pyridine to form the propanoyl derivative.
Glycine Coupling: Finally, the propanoyl derivative is coupled with glycine using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine: Similar structure with a bromo group instead of a chloro group.
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycine: Similar structure with a methyl group instead of a chloro group.
Uniqueness
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[3-(4-chloroindol-1-yl)propanoylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)4-6-16(11)7-5-12(17)15-8-13(18)19/h1-4,6H,5,7-8H2,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQOWWETCDXIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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